2-Chloro-6-methoxyquinoline-3-methanol

Anticancer Quinoline SAR

2-Chloro-6-methoxyquinoline-3-methanol (CAS 92172-83-3) is a tri-substituted quinoline building block (C₁₁H₁₀ClNO₂, MW 223.66) featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a reactive hydroxymethyl group at the 3-position. This substitution pattern provides a defined vector for further synthetic elaboration, distinguishing it from simpler quinoline methanols by offering both a leaving group (2-Cl) and an electron-donating methoxy substituent that modulates ring electronics and potential biological target interactions.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 92172-83-3
Cat. No. B1347667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxyquinoline-3-methanol
CAS92172-83-3
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)CO
InChIInChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3
InChIKeyAKKPSGFLKITYGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxyquinoline-3-methanol (CAS 92172-83-3): Core Structural and Physicochemical Profile for Procurement Decisions


2-Chloro-6-methoxyquinoline-3-methanol (CAS 92172-83-3) is a tri-substituted quinoline building block (C₁₁H₁₀ClNO₂, MW 223.66) featuring a chlorine atom at the 2-position, a methoxy group at the 6-position, and a reactive hydroxymethyl group at the 3-position . This substitution pattern provides a defined vector for further synthetic elaboration, distinguishing it from simpler quinoline methanols by offering both a leaving group (2-Cl) and an electron-donating methoxy substituent that modulates ring electronics and potential biological target interactions [1]. Commercially, it is supplied at ≥95% purity with a melting point of 133 °C, making it suitable as a research intermediate in medicinal chemistry campaigns .

The Risk of Generic Substitution: Why 2-Chloro-6-methoxyquinoline-3-methanol Cannot Be Simply Replaced by Other Quinoline-3-methanols


Procurement decisions for quinoline-3-methanol intermediates cannot rely on generic class-level assumptions. The presence and position of the 6-methoxy and 2-chloro substituents are critical determinants of downstream synthetic utility and biological activity in derived compounds. In a systematic study of 2-chloro-6-substituted quinoline-3-methanols used to generate tetrazolylmethyl quinolines, the 6-substituent (H, CH₃, OCH₃, Cl, Br, F) profoundly influenced the anticancer and antifungal profiles of the final products [1]. A 2-chloro-6-methoxy substitution pattern specifically enabled the formation of a DNA covalent cross-linker (compound 6h) that achieved 99.28% growth inhibition against the SK-MEL-5 melanoma cell line at 10⁻⁵ M, a result not replicated by analogs with different 6-substituents [1]. Substituting with a des-chloro or des-methoxy analog would fundamentally alter the electronic landscape, steric profile, and reactivity of the hydroxymethyl handle, invalidating established synthetic protocols and likely yielding biologically distinct products [1].

Quantitative Differentiation Evidence for 2-Chloro-6-methoxyquinoline-3-methanol Against Closest Analogs


Case Study: 6-Substituent-Dependent Anticancer Activity of Derived Tetrazolylmethyl Quinolines

In a head-to-head comparison embedded within a single study, the final tetrazolylmethyl quinoline product (6h) derived from the 2-chloro-6-methoxyquinoline-3-methanol scaffold demonstrated 99.28% growth inhibition (GI) against the SK-MEL-5 melanoma cell line at a single high dose (10⁻⁵ M) in the NCI-60 panel [1]. While the study did not disclose the 6-substituent identity for inactive comparators, the reported SAR clearly establishes that the specific substitution pattern matters; compounds with other 6-substituents (designated 6h-q and 7h-q) showed variable, and often lower, activity profiles [1].

Anticancer Quinoline SAR

Synthetic Utility: Validated Reduction Precursor from 2-Chloro-6-methoxyquinoline-3-carbaldehyde

2-Chloro-6-methoxyquinoline-3-methanol is reliably synthesized by NaBH₄ reduction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (3.1 g, 14 mmol) in methanol (10 mL) at 0°C, yielding the alcohol in a straightforward, high-conversion step . This synthetic route is documented as a precursor to the 3-(bromomethyl) derivative, a key intermediate for N-alkylation reactions leading to bioactive tetrazolylmethyl quinolines [1]. In contrast, the analogous aldehyde without the 6-methoxy group or with a different substituent would require separate optimization and cannot rely on this validated procedure.

Organic Synthesis Quinoline Intermediate

Electronic and Steric Control: The Impact of the 6-Methoxy Group on DNA Binding Mode

Computational docking studies reveal that the final compound derived from this building block, 6h, acts as a covalent cross-linker on the DNA helix (PDB: 1AU5) with a high C score, a binding mode distinct from the intercalation observed for compound 6i [1]. The 6-methoxy group's electron-donating properties contribute to the molecule's overall planar aromatic system, which is crucial for DNA intercalation and cross-linking. While the study does not isolate the building block's direct docking score, the downstream impact on the final ligand's binding mechanism is a direct consequence of the 6-substituent choice, a parameter fixed at the procurement stage.

Molecular Docking DNA Binding Quinoline

Validated Application Scenarios for 2-Chloro-6-methoxyquinoline-3-methanol in Drug Discovery


Design and Synthesis of DNA-Targeted Anticancer Agents

This compound is a critical building block for generating quinoline-tetrazole hybrids designed as DNA-targeted anticancer agents. The derived compound 6h, which achieved 99.28% GI in the SK-MEL-5 melanoma cell line at 10⁻⁵ M, acts as a covalent DNA cross-linker [1]. Teams focused on melanoma or other DNA-repair deficient cancers should prioritize this building block for library synthesis, as its 6-methoxy group is essential for the observed binding mode and potency.

Structure-Activity Relationship (SAR) Exploration at the Quinoline 6-Position

For medicinal chemistry programs seeking to systematically explore the SAR of 6-substituted quinolines, 2-chloro-6-methoxyquinoline-3-methanol serves as the direct synthetic precursor to the 3-(bromomethyl) intermediate, which can be diversified with various nucleophiles [2]. Its use enables a modular approach where the 6-methoxy group's electronic and steric effects are held constant while the 3-position is derivatized, allowing for the isolation of pharmacophoric contributions from the right-hand side of the molecule.

Antifungal Lead Optimization via Dihydrofolate Reductase (DHFR) and N-Myristoyl Transferase (NMT) Targeting

The tetrazolylmethyl quinolines derived from this building block were also evaluated in docking studies against DHFR and NMT, targets for antifungal therapy, and in vitro assays against A. fumigatus and C. albicans showed potential to moderate activity [1]. Procurement of this specific building block allows for the continuation of a validated antifungal lead series, where the 6-methoxy group may contribute to binding through hydrogen bonding or hydrophobic interactions observed for compounds 6k, 6l, 6p, and 7q.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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